3,5-DimethoxyphenylZinc bromide
Description
3,5-Dimethoxybenzyl bromide (3,5-DMBB) is a substituted benzyl bromide featuring methoxy groups at the 3- and 5-positions of the aromatic ring. It serves as a critical precursor in organic synthesis, particularly for constructing dendritic materials and pharmaceuticals due to its electron-rich aromatic system and reactivity in nucleophilic substitution reactions . Structural studies highlight its unique conformational properties, such as bond lengthening and torsion angles influenced by steric and electronic effects of the methoxy substituents .
Properties
CAS No. |
2246939-71-7 |
|---|---|
Molecular Formula |
C8H9BrO2Zn |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethoxybenzene-5-ide |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CPHNLTOPKHEQOK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-DimethoxyphenylZinc bromide can be synthesized through the reaction of 3,5-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3,5-Dimethoxyphenyl bromide+Zn→3,5-DimethoxyphenylZinc bromide
Industrial Production Methods
While specific industrial production methods for 3,5-DimethoxyphenylZinc bromide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like THF or toluene.
Negishi Coupling: Requires a palladium or nickel catalyst and a suitable solvent.
Major Products
The major products formed from these reactions are often biaryl compounds or other complex organic molecules, depending on the specific reactants used.
Scientific Research Applications
3,5-DimethoxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-DimethoxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can then undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the coupling reaction.
Comparison with Similar Compounds
Structural Parameters
Key structural parameters for 3,5-DMBB and related compounds are summarized below:
Key Observations :
- Bond Lengthening : Methoxy substituents in 3,5-DMBB elongate both the ring–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide. This is attributed to steric hindrance and electron-donating effects of methoxy groups, which reduce electron density at the CH₂–Br moiety .
- Torsion Angle : The torsion angle (Br–CH₂–C–C) in 3,5-DMBB approaches 90°, favoring a near-perpendicular arrangement between the Br atom and aromatic ring. This contrasts with unsubstituted benzyl bromide (81.0°) and electron-withdrawing analogs like 3,5-bis(trifluoromethyl)benzyl bromide (78.8°) .
- Data Discrepancies : Powder diffraction data for 3,5-DMBB show systematic deviations (e.g., longer bond lengths) compared to single-crystal studies, emphasizing the importance of methodology in structural analysis .
Electronic and Steric Effects
- Methoxy vs. Trifluoromethyl Substituents : Methoxy groups are electron-donating, increasing the aromatic ring’s electron density and stabilizing intermediates in SN₂ reactions. In contrast, trifluoromethyl groups (as in 3,5-bis(trifluoromethyl)benzyl bromide) are electron-withdrawing, accelerating bromide leaving-group departure but reducing nucleophilic attack efficiency .
- Steric Hindrance : The 3,5-dimethoxy substitution pattern minimizes steric clashes compared to 3,4,5-trimethoxybenzyl bromide, which exhibits greater bond elongation and torsional distortion due to increased substituent bulk .
Critical Notes on Data Reliability
- Discrepancies between powder and single-crystal data for 3,5-DMBB underscore the need for cross-verification using multiple techniques .
- Substituent positioning (e.g., 3,5- vs. 2,6-dimethoxy) significantly impacts reactivity and structural parameters, necessitating careful selection of analogs for synthetic applications .
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